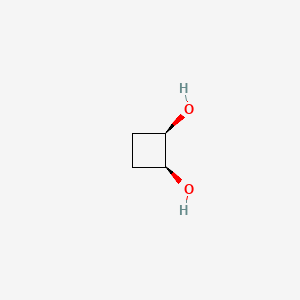
3-Phenylpropylhydrazine
Overview
Description
3-Phenylpropylhydrazine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Treatment of Polycythemia
Phenylhydrazine derivatives, including compounds like 3-Phenylpropylhydrazine, have been explored for treating polycythemia vera, a condition characterized by the overproduction of red blood cells. Research has indicated that these compounds can effectively reduce red blood cell counts and hemoglobin levels, albeit with caution due to potential toxicity (Long, 1926).
Understanding Red Blood Cell Aging
Phenylhydrazine exposure is utilized to study the aging mechanisms of red blood cells in vitro, particularly those dependent on hemoglobin oxidation. This research helps in understanding the differential responses of neonatal and adult red blood cells to oxidative stress (Shahal et al., 1991).
Hematotoxicity and Hemolysis Studies
Phenylhydrazine and its derivatives are used extensively in studying the mechanisms of hemolytic anemia. They induce hemolysis by generating reactive oxygen species and causing oxidative alterations to red blood cell proteins. This application is significant for understanding hemolytic diseases and testing potential therapeutic interventions (Berger, 2008).
Studying Embryonic and Larval Development
In studies involving zebrafish models, phenylhydrazine hydrochloride is used to investigate its effects on embryonic and larval stages. This research is crucial for understanding the developmental toxicology of certain compounds, providing insights into potential teratogenic effects and developmental abnormalities (Rajagopal et al., 2019).
Analytical Chemistry and Drug Testing
Phenylhydrazine is a critical component in analytical chemistry, particularly in the quantitation of residual compounds in pharmaceuticals. Techniques such as liquid chromatography and mass spectrometry leverage phenylhydrazine for accurate and sensitive drug analysis, ensuring drug safety and compliance with regulatory standards (Harigaya et al., 2014).
Future Directions
The future directions of synthetic chemistry, including the study of compounds like “3-Phenylpropylhydrazine”, are likely to involve the discovery of high-performance catalysts, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes .
Properties
IUPAC Name |
3-phenylpropylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQQFWAGPAXTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274619 | |
| Record name | 3-phenylpropylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3381-02-0 | |
| Record name | 3-phenylpropylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


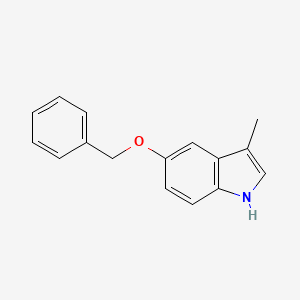
![3-Bromo-4-chlorofuro[2,3-b]pyridine](/img/structure/B3395233.png)
![Ethyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3395239.png)
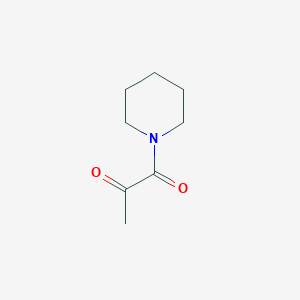
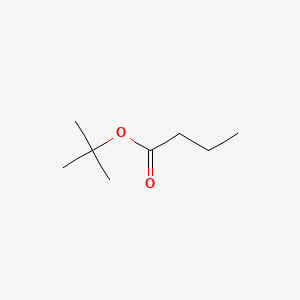
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3395259.png)
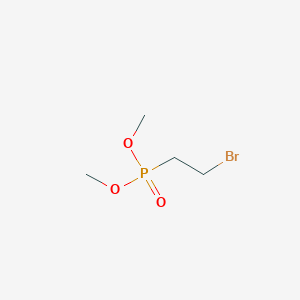


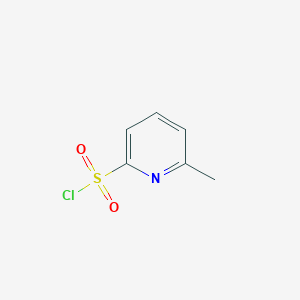

![6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3395297.png)

